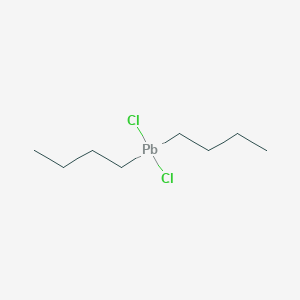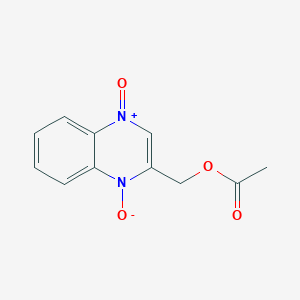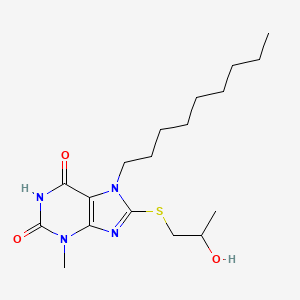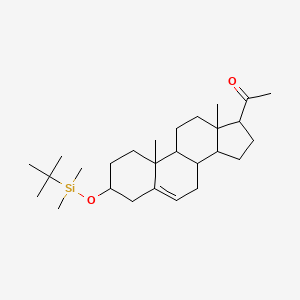
Dibutyl(dichloro)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(dichloro)plumbane is an organolead compound with the chemical formula C8H18Cl2Pb It is characterized by the presence of two butyl groups and two chlorine atoms bonded to a lead atom
準備方法
The synthesis of dibutyl(dichloro)plumbane typically involves the reaction of lead(II) chloride with butyl lithium or butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反応の分析
Dibutyl(dichloro)plumbane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state lead compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dibutyl(dichloro)plumbane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological systems.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds can provide insights into potential medical applications or hazards.
作用機序
The mechanism by which dibutyl(dichloro)plumbane exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The lead atom in the compound can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This can lead to various toxic effects, including enzyme inhibition and oxidative stress .
類似化合物との比較
Dibutyl(dichloro)plumbane can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has four ethyl groups bonded to lead.
Trimethyllead chloride: Contains three methyl groups and one chlorine atom bonded to lead.
Lead acetate: A lead compound with acetate groups, used in various industrial applications.
This compound is unique due to its specific combination of butyl and chlorine groups, which confer distinct chemical properties and reactivity .
特性
CAS番号 |
23884-79-9 |
|---|---|
分子式 |
C8H18Cl2Pb |
分子量 |
392 g/mol |
IUPAC名 |
dibutyl(dichloro)plumbane |
InChI |
InChI=1S/2C4H9.2ClH.Pb/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
MBNALEZITACTSO-UHFFFAOYSA-L |
正規SMILES |
CCCC[Pb](CCCC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999799.png)

![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)


![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)
![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)


![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)

![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
